Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-
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Description
Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel- is a useful research compound. Its molecular formula is C22H17F2N5OS and its molecular weight is 437.5 g/mol. The purity is usually 95%.
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Biological Activity
Benzonitrile derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel- is a complex structure that incorporates a thiazole ring and a triazole moiety, suggesting potential pharmacological applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H19F2N3O1S with a molecular weight of approximately 437.5 g/mol . The presence of fluorine atoms and heterocyclic rings may enhance its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiazole and triazole rings are known to participate in hydrogen bonding and π-stacking interactions, which can influence enzyme inhibition and receptor binding.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported in the low micromolar range, suggesting potent activity comparable to established chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 | 0.65 | Doxorubicin (0.79) |
A549 | 0.76 | Doxorubicin (0.91) |
Antifungal Activity
The triazole component is known for its antifungal properties. Compounds containing triazoles have been shown to inhibit the cytochrome P450 enzyme system in fungi, which is essential for ergosterol biosynthesis. This mechanism suggests that our compound may also possess antifungal activity .
Anti-inflammatory Properties
Some benzonitrile derivatives have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be mediated through the modulation of NF-kB signaling pathways .
Case Studies
A series of case studies have been conducted to evaluate the pharmacological potential of similar compounds:
- Study on Triazole Derivatives : A study published in MDPI highlighted that triazole derivatives showed enhanced anticancer activity when combined with other agents, suggesting potential for combination therapies .
- Thiazole-Based Compounds : Research indicated that thiazole-containing compounds had significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes .
Properties
CAS No. |
1797905-83-9 |
---|---|
Molecular Formula |
C22H17F2N5OS |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[2-[(2R,3S)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22-/m0/s1 |
InChI Key |
DDFOUSQFMYRUQK-FPTDNZKUSA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
Origin of Product |
United States |
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